

Thermodynamic stability profile of 2-[(2-Chlorophenyl)formamido]propanoic acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-[(2-Chlorophenyl)formamido]propanoic acid
CAS No.:	936015-11-1
Cat. No.:	B2376656

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Thermodynamic Stability Profile: 2-[(2-Chlorophenyl)formamido]propanoic Acid

Executive Summary

The compound **2-[(2-Chlorophenyl)formamido]propanoic acid** (CAS: 936015-11-1) presents a unique stability challenge due to its N-aryl-N-formyl structural motif.^[1] Unlike simple amides, the N-formyl group attached to an electron-deficient N-aryl nitrogen possesses distinct hydrolytic lability.^[1] This guide outlines the theoretical framework and experimental protocols required to establish its thermodynamic stability profile, focusing on solid-state polymorphism, solution-state hydrolysis kinetics, and chiral integrity.^[1]

Theoretical Framework & Structural Analysis

Structural Vulnerabilities

The molecule consists of a propanoic acid backbone (alanine derivative) substituted at the nitrogen by both a formyl group (-CHO) and a 2-chlorophenyl group.[1]

- **N-Formyl Lability:** The formyl group is the smallest acyl group.[1] When attached to a nitrogen that is also bonded to an electron-withdrawing chlorophenyl ring, the amide bond character is reduced, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis).[1]
- **Chiral Center (C2):** The α -carbon is chiral.[1] The presence of the N-acyl and N-aryl groups affects the acidity of the α -proton, creating a risk for base-catalyzed racemization.[1]
- **Steric Ortho-Effect:** The chlorine atom at the ortho position of the phenyl ring induces steric twist, potentially preventing planar conjugation of the nitrogen lone pair with the phenyl ring, which paradoxically might stabilize the N-formyl amide bond by forcing the lone pair into the carbonyl system.[1]

Physicochemical Baseline (Predicted)

Parameter	Predicted Value	Significance
pKa (COOH)	3.5 – 3.8	Determines pH-dependent solubility and solid-state salt formation.[1]
logP	-2.1 – 2.5	Moderate lipophilicity; implies stability testing requires organic modifiers (e.g., MeOH/ACN).[1]
H-Bond Donors	1 (COOH)	The amide nitrogen is fully substituted (tertiary), lacking an H-bond donor.[1]
Rotamers	Cis/Trans	N-formyl groups often exhibit slow rotation on the NMR timescale (rotamers).[1]

Solid-State Thermodynamic Stability

Before solution kinetics, the solid-state energy landscape must be mapped to identify stable polymorphs.^[1]

Thermal Analysis Protocol (DSC/TGA)

Objective: Differentiate between phase transitions (melting), desolvation, and decomposition.^[1]

Workflow:

- TGA (Thermogravimetric Analysis): Run from 30°C to 300°C at 10°C/min.
 - Success Criterion: No mass loss < 150°C (confirms anhydrous/non-solvated state).^[1]
 - Risk:^[1] Mass loss near 100°C suggests a hydrate (common for carboxylic acids).^[1]
- DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle (-20°C to 200°C).
 - Observation: Look for the melting endotherm ().^[1]
 - Polymorphism Check: If the re-heat differs from the initial , the compound exhibits monotropic or enantiotropic polymorphism.^[1]

Solid-State Stress Testing

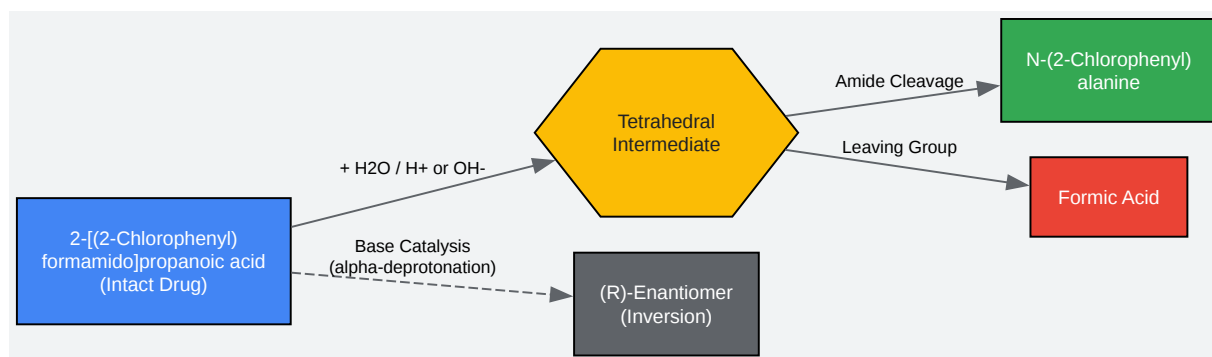
Store solid samples at 40°C/75% RH (Accelerated) and 60°C/Ambient (Stress) for 4 weeks.^[1]
Analyze via XRPD (X-Ray Powder Diffraction) to detect crystal form changes.^[1]

Solution-State Stability & Degradation Kinetics^[1]

This is the critical quality attribute. The primary degradation pathway is the hydrolysis of the N-formyl bond.^[1]

Degradation Pathway Visualization

The following diagram illustrates the competing pathways of Hydrolysis (Primary) and Racemization (Secondary).[1]



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Caption: Figure 1. Primary hydrolytic degradation yielding N-(2-chlorophenyl)alanine and formic acid, with secondary risk of chiral inversion.[1]

pH-Rate Profile Determination

The hydrolysis of N-acyl groups is typically catalyzed by both acid and base.[1]

Experimental Protocol:

- Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0. Maintain constant ionic strength (M) using NaCl.[1]
- Incubation: Dissolve compound (approx. 50 g/mL) in buffer (with <5% Acetonitrile cosolvent). Incubate at 40°C, 50°C, and 60°C.
- Sampling: Aliquot at hours. Quench immediately (e.g., neutralize pH or cool to 4°C).

- Analysis: RP-HPLC (C18 column, Acidic Mobile Phase to suppress ionization of the COOH and ensure retention).

Data Analysis (Pseudo-First Order): Plot

vs. time. The slope is

.

[1]

- Expectation: A "V-shaped" pH-rate profile with minimum stability near neutral pH (pH 5-7) and rapid degradation at pH > 9 (base-catalyzed hydrolysis of the formyl group).[1]

Arrhenius Kinetics (Thermodynamic Parameters)

To predict shelf-life at 25°C, determine the Activation Energy (

).[1]

- Obtain

at three temperatures (e.g., 40, 50, 60°C) at a fixed pH (e.g., pH 7).[1]

- Plot

vs.

(Kelvin).[1]

- Calculate

using the Arrhenius equation:

[1]

- Target: An

indicates good room-temperature stability.[1]

Chiral Stability (Racemization)

Since the molecule is an amino acid derivative, the stereocenter is crucial for biological activity.
[1]

Mechanism: The electron-withdrawing N-formyl and N-(2-chlorophenyl) groups increase the acidity of the C

-H proton.[1] In basic conditions, this proton can be removed, forming a planar enolate intermediate which re-protonates to form the racemate.[1]

Protocol:

- Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1]
- Stress: Incubate at pH 9.0 at 40°C for 24 hours.
- Limit:

enantiomeric excess loss is acceptable for early development.

Summary of Stability Specifications

Attribute	Test Method	Acceptance Criteria (Development)
Solid Form	XRPD / DSC	Stable polymorph; no phase change < 60°C.
Hydrolysis	HPLC (Achiral)	degradation after 2 weeks at 40°C/75% RH.[1]
Chiral Purity	HPLC (Chiral)	racemization under stress conditions.[1]
Activation Energy	Kinetic Calculation	(indicates manageable degradation).[1]

References

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Sources

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